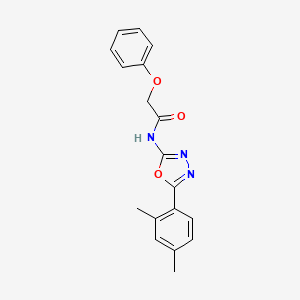

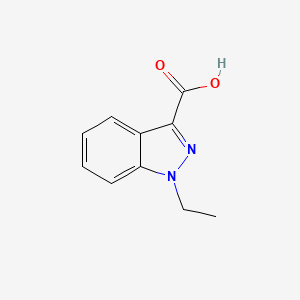

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid, also known as TBPC, is a synthetic organic compound that has been widely studied for its potential applications in a variety of scientific fields. It is a colorless solid that is soluble in organic solvents and has been found to have a number of interesting properties. TBPC has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. In addition, TBPC has been used as a reagent in a variety of chemical reactions.

Scientific Research Applications

Crystal Structure and Computational Studies

- The compound has been used in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, with a focus on its stereoselectivity and crystal structure. This process involves nucleophilic addition reactions and provides insights into the impact of substituents on reaction outcomes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Antibacterial Activities

- Research has shown that derivatives of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, closely related to the compound , exhibit significant antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).

Stereoselective Synthesis

- The compound is instrumental in the stereoselective synthesis of ketoesters derived from hydroxyproline, highlighting its utility in preparing biologically active molecules (King, Armstrong, & Keller, 2005).

Crystallography and Molecular Conformation

- Studies on crystallography have examined the conformation of the compound's structure, contributing valuable data for understanding its molecular behavior in various applications (Yuan, Cai, Huang, & Xu, 2010).

Mechanistic Insights

- Research on tert-butoxycarbonyl group migration in imides provided insights into the molecular mechanisms involving the compound, contributing to a broader understanding of chemical transformations (Xue & Silverman, 2010).

Renin Inhibitors

- The compound is used in the synthesis of renin inhibitory peptides, which are crucial in the development of novel therapeutics for treating conditions like hypertension (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Synthesis and Structure-Activity Relationship

- It plays a role in the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, which are studied for their potential as antibacterial agents. This research enhances the understanding of structure-activity relationships in medicinal chemistry (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Dynamic Kinetic Resolution

- The compound is involved in dynamic kinetic resolutions, which are important in synthesizing chiral molecules, a key aspect in the development of pharmaceuticals (Kubo, Kubota, Takahashi, & Nunami, 1997).

Quantitative Determination of Enantiomeric Purity

- Its derivatives are used in methods for determining the enantiomeric purity of compounds, crucial for ensuring the quality and effectiveness of pharmaceutical products (Xiang & Sluggett, 2010).

properties

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

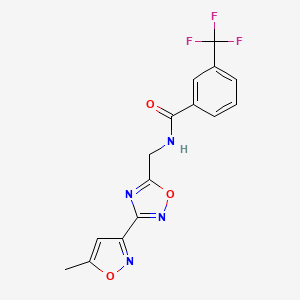

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

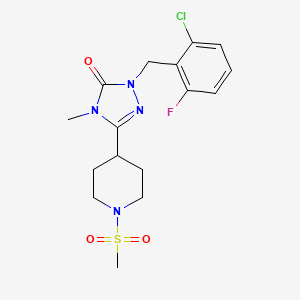

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)

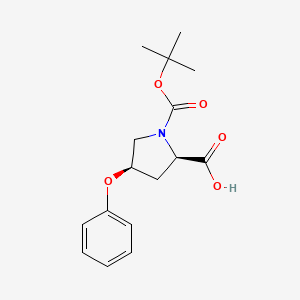

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)